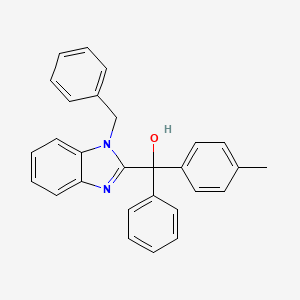
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol, also known as BBMP, is a chemical compound with potential scientific research applications. BBMP belongs to the benzimidazole family and has a molecular formula of C30H26N2O.
Mécanisme D'action
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol inhibits protein kinase activity by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby blocking the downstream signaling pathways that are activated by protein kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer activity in various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. In addition, this compound has been shown to have anti-inflammatory activity in a mouse model of acute lung injury. This compound has also been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has several advantages for lab experiments, including its high potency and selectivity for protein kinases. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol, including:
1. Development of more potent and selective analogs of this compound for use as research tools and potential therapeutics.
2. Investigation of the role of protein kinases in various diseases and the potential for this compound and related compounds to be used as therapeutic agents.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound and related compounds.
4. Investigation of the potential for this compound and related compounds to be used in combination with other drugs or therapies to enhance their efficacy and reduce toxicity.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its ability to inhibit protein kinase activity makes it a valuable tool for investigating the role of protein kinases in various diseases and developing novel therapeutics. Further research is needed to fully understand the potential of this compound and related compounds and to develop more potent and selective analogs for use in research and potential clinical applications.
Méthodes De Synthèse
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol involves the reaction of 2-aminobenzimidazole with 4-methylbenzaldehyde and benzyl bromide in the presence of sodium hydride. The reaction takes place in dimethylformamide (DMF) as the solvent and produces this compound as a white solid with a yield of 65%.
Applications De Recherche Scientifique
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has potential applications in scientific research due to its ability to inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in regulating many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinase activity has been implicated in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(4-methylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O/c1-21-16-18-24(19-17-21)28(31,23-12-6-3-7-13-23)27-29-25-14-8-9-15-26(25)30(27)20-22-10-4-2-5-11-22/h2-19,31H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRUZEFPPUAPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4963734.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4963747.png)
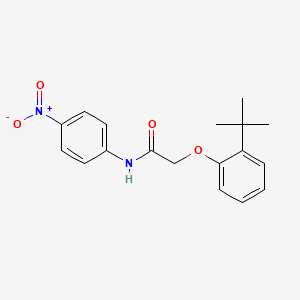
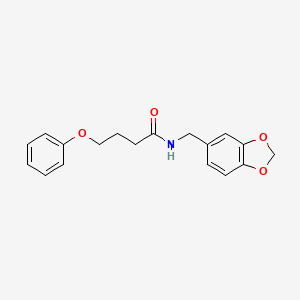
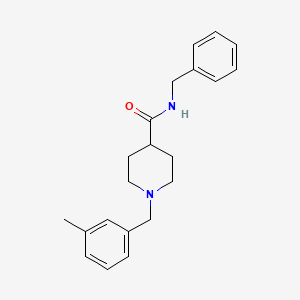
![1-(2,5-dimethoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4963775.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)

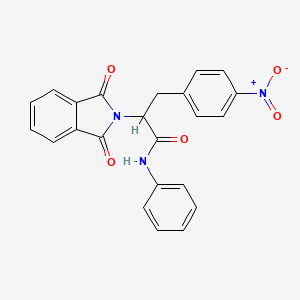
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963792.png)
amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963816.png)